5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone
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Description
5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68. The purity is usually 95%.
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Scientific Research Applications
Herbicide Research and Applications
5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone, a derivative of pyridazinone, has been studied for its applications in herbicides. Hilton et al. (1969) found that certain pyridazinone compounds, including this derivative, inhibited photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to that of other well-known herbicides like atrazine (Hilton et al., 1969). Additionally, Smith and Meggitt (1970) and Frank and Switzer (1969) have investigated the movement and distribution of pyrazon (a related compound) in soil, providing insights into the environmental behavior of such chemicals (Smith & Meggitt, 1970); (Frank & Switzer, 1969).
Analytical Methods in Herbicide Research
Research has also focused on the analytical methods for determining the content of pyrazon and its derivatives in technical products. Výboh et al. (1974) described a gas chromatographic method for the determination of pyrazon, highlighting the challenges in detecting impurities in technical products (Výboh et al., 1974).
Bacterial Degradation Studies
Understanding the environmental impact and biodegradation of such chemicals is crucial. Eberspächer et al. (1973) identified several metabolites in the bacterial degradation of pyrazon, proposing a pathway for its bacterial degradation (Eberspächer et al., 1973).
Photophysical Properties
Desai et al. (2017) investigated the photophysical properties of a biologically active 3(2H)-pyridazinone derivative, providing insights into the solvatochromic approaches and dipole moments of such molecules (Desai et al., 2017).
Synthesis and Chemical Reactions
Research in synthetic chemistry has explored various reactions and synthesis of pyridazinone derivatives. Katrusiak et al. (1994) and R'kyek et al. (2001) provided insights into the reactivity and synthesis methods of different pyridazinone derivatives, contributing to the understanding of their chemical properties (Katrusiak et al., 1994); (R'kyek et al., 2001).
Potential Biomedical Applications
While the focus is not on drug use or side effects, some studies have explored the broader biomedical potential of pyridazinone derivatives. For instance, Mehvish and Kumar (2022) synthesized new pyridazinone derivatives for potential anti-oxidant activity and conducted molecular docking studies for anticancer activity (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
5-chloro-4-ethoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-10(13)8-14-15(12(11)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIZJNUHDKUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.